8-Fluoro-4-methyl-2-piperazin-1-ylquinoline
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Overview
Description
8-Fluoro-4-methyl-2-piperazin-1-ylquinoline is a chemical compound with the molecular formula C14H16FN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine and piperazine groups in its structure imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-fluoroquinoline and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained between 60-80°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-4-methyl-2-piperazin-1-ylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline derivatives.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield reduced quinoline products.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline products with hydrogenated functional groups.
Substitution: Quinoline derivatives with substituted functional groups.
Scientific Research Applications
8-Fluoro-4-methyl-2-piperazin-1-ylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Biological Effects: The compound’s effects include inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
8-Fluoroquinoline: Lacks the piperazine group, resulting in different chemical and biological properties.
4-Methylquinoline: Lacks the fluorine and piperazine groups, leading to distinct reactivity and applications.
2-Piperazinylquinoline: Lacks the fluorine and methyl groups, affecting its overall properties.
Uniqueness
8-Fluoro-4-methyl-2-piperazin-1-ylquinoline is unique due to the presence of both fluorine and piperazine groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H16FN3 |
---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
8-fluoro-4-methyl-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H16FN3/c1-10-9-13(18-7-5-16-6-8-18)17-14-11(10)3-2-4-12(14)15/h2-4,9,16H,5-8H2,1H3 |
InChI Key |
UZRBVYIZJJBCEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2F)N3CCNCC3 |
Origin of Product |
United States |
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